The compound is derived from the reaction of nicotine derivatives with pyrrolidone structures. It is classified as an amide due to the presence of a carbonyl group adjacent to a nitrogen atom within the pyrrolidine ring. Its molecular formula is C₉H₁₁N₃O, and it has a molecular weight of approximately 165.20 g/mol. The compound is often synthesized for research purposes, particularly in studies related to nicotine's pharmacological effects.
The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone can be achieved through several methods, primarily involving the reaction of nicotinic acid derivatives with pyrrolidinones. A notable synthetic route includes:
This method allows for the production of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in good yields while minimizing side reactions commonly associated with other synthetic routes .
The molecular structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidone features:
The compound's stereochemistry is crucial for its biological activity, as both enantiomers may exhibit different pharmacological properties. The three-dimensional arrangement around the chiral centers influences how the molecule interacts with biological targets .
(R,S)-1-Methyl-3-nicotinoylpyrrolidone can undergo various chemical reactions:
These reactions are significant for modifying the compound to create derivatives with enhanced biological activities or different pharmacokinetic profiles .
The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone primarily relates to its interaction with nicotinic acetylcholine receptors in the central nervous system.
Research indicates that variations in stereochemistry can significantly alter receptor affinity and activation profiles .
The physical and chemical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone include:
These properties are essential for determining its behavior during synthesis, storage, and application in various formulations .
(R,S)-1-Methyl-3-nicotinoylpyrrolidone has several scientific applications:
The ongoing research into this compound aims to better understand its pharmacological effects and potential therapeutic uses .
(R,S)-1-Methyl-3-nicotinoylpyrrolidone (systematic name: 1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one) is a synthetic organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol [1] [2] [8]. Its structure integrates two heterocyclic systems: a pyrrolidone ring (five-membered lactam) substituted with a methyl group at the nitrogen (N1) and a nicotinoyl group (pyridine-3-carbonyl) at the C3 position. The carbonyl group (C=O) of the pyrrolidone and the amide linkage (C3-nicotinoyl) create polar domains, influencing solubility and reactivity [8]. The stereocenter at C3 of the pyrrolidone ring confers chirality, though the compound is typically studied and applied as a racemate [(R,S)-configuration] [4] [7].
Table 1: Key Identifiers of (R,S)-1-Methyl-3-nicotinoylpyrrolidone
Property | Value |
---|---|
CAS Registry Number | 125630-28-6 |
Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.23 g/mol |
IUPAC Name | 1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one |
Purity (Commercial) | >95% (HPLC) |
(R,S)-1-Methyl-3-nicotinoylpyrrolidone serves as a critical intermediate in synthetic routes to racemic nicotine [(R,S)-nicotine], which is pharmacologically distinct from natural (S)-nicotine due to its altered stereochemistry [3] [9]. The compound’s utility arises from its role in generating myosmine, a direct precursor to nornicotine and nicotine. The synthetic pathway involves three key stages:
This route avoids hazardous reagents like acetylene (used in traditional N-vinylpyrrolidone synthesis) and employs safer alternatives such as phosphorus pentoxide for pyrrolidone activation [3]. The process achieves high yields (>90%) and is scalable for industrial production of synthetic nicotine free of plant-derived impurities [3] [9].
Table 2: Synthetic Pathway to (R,S)-Nicotine Using (R,S)-1-Methyl-3-nicotinoylpyrrolidone
Step | Reactant(s) | Reaction Conditions | Product | Yield |
---|---|---|---|---|
1 | 1-(But-1-enyl)pyrrolidin-2-one + Methyl nicotinate | NaH, tetrahydrofuran, 0°C to reflux | (R,S)-1-Methyl-3-nicotinoylpyrrolidone | ~90% |
2 | (R,S)-1-Methyl-3-nicotinoylpyrrolidone | HCl (acid), then NaOH (base) | Myosmine | 85-90% |
3 | Myosmine | H₂, Pd/C, methanol | Nornicotine → (R,S)-Nicotine (after methylation) | 84-87% |
The stereochemistry of (R,S)-1-methyl-3-nicotinoylpyrrolidone is defined by the chiral center at the C3 carbon of the pyrrolidone ring. The "(R,S)" designation explicitly denotes a racemic mixture containing equimolar amounts of the R and S enantiomers [4] [7] [10]. This contrasts with natural nicotine, which exists predominantly as the (S)-enantiomer and exhibits high affinity for nicotinic acetylcholine receptors in humans [5].
Key Stereochemical Insight: The racemic nature of synthetic (R,S)-1-methyl-3-nicotinoylpyrrolidone ensures it is a stereochemically neutral precursor in nicotine synthesis, ultimately delivering racemic nicotine suitable for therapeutic use where enantiopurity is not mandated [3] [9].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: